

Quantifying Cellular Lipid Content with BODIPY™ FL C₅: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bodipy FL C₅*

Cat. No.: *B15556581*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of intracellular lipids is a hallmark of various physiological and pathological processes, including obesity, diabetes, fatty liver disease, and cancer.[1][2] Accurate quantification of cellular lipid content is crucial for understanding the mechanisms underlying these conditions and for the development of novel therapeutic interventions. BODIPY™ FL C₅ (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl) is a lipophilic fluorescent dye that serves as a powerful tool for the visualization and quantification of neutral lipids within lipid droplets.[3] Its bright green fluorescence, high specificity, and photostability make it an ideal probe for applications in fluorescence microscopy and flow cytometry.[1][3] This document provides detailed protocols for using BODIPY™ FL C₅ to quantify lipid content in cultured cells and presents representative data from various applications.

Principle of BODIPY™ FL C₅ Staining

BODIPY™ FL C₅ is a small, uncharged, and hydrophobic molecule that readily permeates live cell membranes.[3] Once inside the cell, it preferentially partitions into the neutral lipid core of lipid droplets, which are primarily composed of triacylglycerols and sterol esters.[1] This accumulation within the hydrophobic environment of the lipid droplet leads to a significant increase in its fluorescence quantum yield, resulting in bright, localized green fluorescence.[4]

The intensity of the fluorescence signal is directly proportional to the amount of neutral lipid, allowing for quantitative analysis of lipid content.[5]

Applications

- Drug Discovery: Screening for compounds that modulate lipid accumulation or lipolysis.[1]
- Metabolic Research: Studying the effects of genetic modifications, nutrient availability, or hormonal stimulation on lipid storage.[6][7]
- Disease Modeling: Characterizing lipid accumulation in cellular models of metabolic diseases.[1]
- Toxicology: Assessing the steatotic potential of drug candidates.[8]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained using BODIPY™ dyes for lipid content analysis in various cell lines and under different experimental conditions.

Table 1: Quantification of Lipid Accumulation by Flow Cytometry

Cell Line	Treatment	BODIPY™ Dye	Fold Change in Mean Fluorescence Intensity (MFI)	Reference
A498 (Renal Carcinoma)	30 µM Oleic Acid (overnight)	BODIPY™ 493/503	~3.5-fold increase	[6]
Innate Lymphoid Cells (ILC2)	Cytokine Stimulation (24h)	BODIPY™ 493/503	Not specified, used for quantification	[9]
Huh-7 (Hepatocellular Carcinoma)	0.3 mM Free Fatty Acids (24h)	BODIPY™ 493/503	~2.5-fold increase	[8]

Table 2: Quantification of Lipid Accumulation by Fluorometry

Cell Line	Treatment	BODIPY™ Dye	Fold Change in Relative Fluorescence Units (RFU)	Reference
Huh7	0.2 mM Oleic Acid / 0.1 mM Palmitic Acid (24h)	BODIPY™ 493/503	~3-fold increase	[8]

Experimental Protocols

Protocol 1: Quantification of Lipid Content by Flow Cytometry

This protocol is suitable for the analysis of lipid content in suspension cells or adherent cells that have been detached.

Materials:

- BODIPY™ FL C₅ stock solution (1 mM in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium
- Trypsin-EDTA (for adherent cells)
- Flow cytometry tubes
- Flow cytometer with a 488 nm laser and a green emission filter (e.g., 530/30 nm)

Procedure:

- Cell Preparation:
 - For suspension cells, count and aliquot approximately 1×10^6 cells per flow cytometry tube.

- For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Count and aliquot approximately 1×10^6 cells per flow cytometry tube.
- Staining:
 - Prepare a fresh 1 μ M working solution of BODIPY™ FL C₅ in PBS.
 - Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in 1 mL of the 1 μ M BODIPY™ FL C₅ working solution.
 - Incubate for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Add 2 mL of PBS to each tube and centrifuge at 300 x g for 5 minutes.
 - Discard the supernatant and repeat the wash step.
- Data Acquisition:
 - Resuspend the cell pellet in 500 μ L of PBS.
 - Analyze the samples on a flow cytometer, exciting with the 488 nm laser and collecting the emission in the green channel.
 - Record the mean fluorescence intensity (MFI) for each sample.

Protocol 2: Visualization and Quantification of Lipid Droplets by Fluorescence Microscopy

This protocol is designed for imaging lipid droplets in adherent cells.

Materials:

- BODIPY™ FL C₅ stock solution (1 mM in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4

- Cell culture medium
- Coverslips or imaging-compatible plates
- 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
- DAPI or Hoechst stain (for nuclear counterstaining)
- Antifade mounting medium
- Fluorescence microscope with appropriate filters for green fluorescence

Procedure:

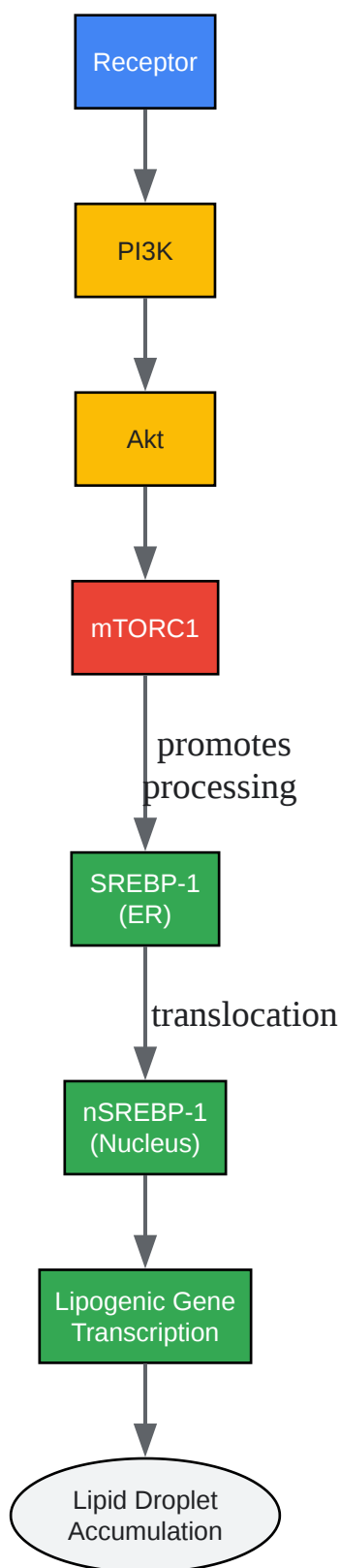
- Cell Seeding:
 - Seed cells on coverslips or in imaging plates at an appropriate density to reach 70-80% confluency at the time of the experiment.
- Staining (Live-Cell Imaging):
 - Prepare a fresh 1 μ M working solution of BODIPY™ FL C₅ in pre-warmed cell culture medium.
 - Remove the old medium from the cells and add the staining solution.
 - Incubate for 15-30 minutes at 37°C, protected from light.
 - Gently wash the cells twice with warm PBS.
 - Add fresh pre-warmed medium and proceed with imaging.
- Staining (Fixed-Cell Imaging):
 - Wash cells with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash the cells three times with PBS.

- Prepare a fresh 1 μ M working solution of BODIPY™ FL C₅ in PBS.
- Add the staining solution and incubate for 20-60 minutes at room temperature, protected from light.
- Wash the cells three times with PBS.
- (Optional) Counterstain the nuclei with DAPI or Hoechst stain.
- Mount the coverslips with antifade mounting medium.
- Image Acquisition and Analysis:
 - Acquire images using a fluorescence microscope.
 - Quantify lipid content by measuring the total or average fluorescence intensity per cell or the number and size of lipid droplets using image analysis software such as ImageJ/Fiji.[\[1\]](#)

Signaling Pathway and Experimental Workflow

mTOR/SREBP-1 Signaling Pathway in Lipogenesis

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism, including lipid synthesis.[\[10\]](#)[\[11\]](#) A key downstream effector of mTORC1 is the Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipogenic genes.[\[7\]](#)[\[12\]](#) Under conditions of nutrient abundance, growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1.[\[12\]](#) Activated mTORC1 promotes the processing and nuclear translocation of SREBP-1, leading to the transcription of genes involved in fatty acid and cholesterol synthesis, ultimately resulting in lipid accumulation.[\[7\]](#)[\[12\]](#)



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Caption: mTOR/SREBP-1 signaling pathway in lipogenesis.

Experimental Workflow for Quantifying Drug Effects on Lipid Accumulation

The following workflow illustrates a typical experiment to assess the effect of a drug candidate on lipid accumulation in cultured cells using BODIPY™ FL C₅.



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Caption: Experimental workflow for lipid quantification.

Troubleshooting

Issue	Possible Cause	Recommendation
Weak Signal	- Insufficient dye concentration- Short incubation time- Low lipid content in cells	- Optimize BODIPY™ FL C ₅ concentration (0.5-5 μ M).- Increase incubation time.- Include a positive control (e.g., oleic acid treatment) to induce lipid accumulation.
High Background	- Incomplete washing- Dye precipitation	- Ensure thorough washing steps.- Prepare fresh dye solutions and filter if necessary.
Photobleaching	- Excessive light exposure	- Minimize exposure to excitation light.- Use an antifade mounting medium for fixed-cell imaging.

Conclusion

BODIPY™ FL C₅ is a versatile and reliable fluorescent probe for the quantification of intracellular lipid content. The protocols provided in this application note offer a robust framework for researchers in various fields to accurately measure lipid accumulation in cellular models. By combining these methods with an understanding of relevant signaling pathways, such as the mTOR/SREBP-1 axis, scientists can gain valuable insights into the complex regulation of lipid metabolism and its role in health and disease.

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